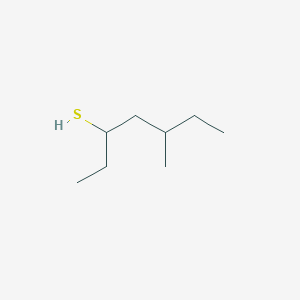
5-Methylheptane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylheptane-3-thiol: is an organic compound with the molecular formula C8H18S . It belongs to the class of thiols, which are characterized by the presence of a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is notable for its distinct odor and is often used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylheptane-3-thiol can be synthesized through several methods. One common method involves the nucleophilic substitution reaction where an alkyl halide reacts with a hydrosulfide anion. For instance, an alkyl halide like bromobutane can react with sodium hydrosulfide to produce butanethiol . Another method involves using thiourea as a nucleophile, which first forms an alkyl isothiourea salt that is then hydrolyzed to yield the thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as mixing the reactants, controlling the temperature and pressure, and purifying the final product through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylheptane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine or iodine in the presence of a base can oxidize thiols to disulfides.
Reducing Agents: Hydrochloric acid and zinc are commonly used to reduce disulfides back to thiols.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Further oxidation products of thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylheptane-3-thiol is used in the synthesis of various organic compounds and as a building block in organic chemistry .
Biology and Medicine: Thiols, including this compound, are studied for their potential biological activities and interactions with proteins and enzymes .
Industry: In industrial applications, thiols are used in the production of self-assembled monolayers (SAMs) on gold surfaces, which are important in nanotechnology and materials science .
Wirkmechanismus
The mechanism of action of 5-Methylheptane-3-thiol involves its interaction with other molecules through its thiol group. Thiols can form disulfide bonds with other thiol-containing molecules, which is a key mechanism in protein folding and stability . Additionally, thiols can act as nucleophiles in various chemical reactions, allowing them to participate in a wide range of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Butanethiol: Another thiol with a shorter carbon chain.
Hexanethiol: A thiol with a six-carbon chain.
Octanethiol: A thiol with an eight-carbon chain.
Uniqueness: 5-Methylheptane-3-thiol is unique due to its specific structure, which includes a methyl group on the fifth carbon and a thiol group on the third carbon. This structure imparts distinct chemical properties and reactivity compared to other thiols .
Eigenschaften
Molekularformel |
C8H18S |
|---|---|
Molekulargewicht |
146.30 g/mol |
IUPAC-Name |
5-methylheptane-3-thiol |
InChI |
InChI=1S/C8H18S/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
PEJZBJJDCQBUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


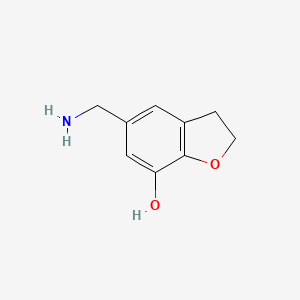
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
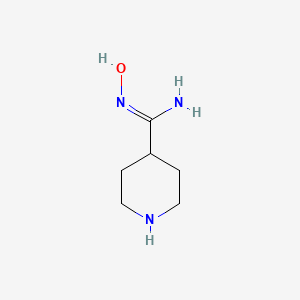
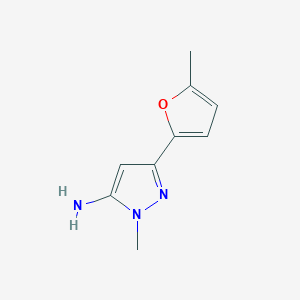
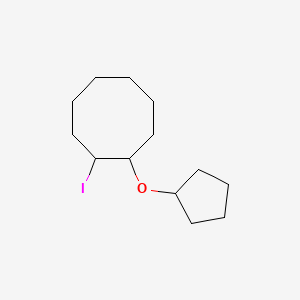
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
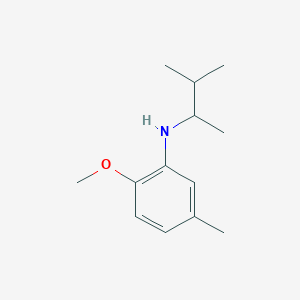
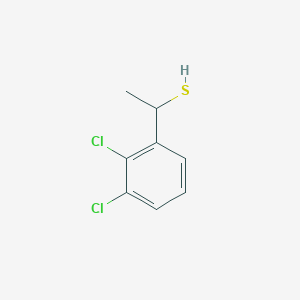
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)

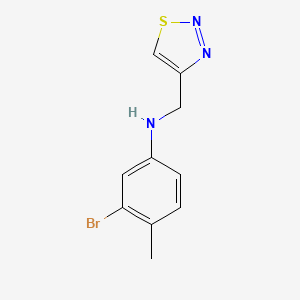
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)
